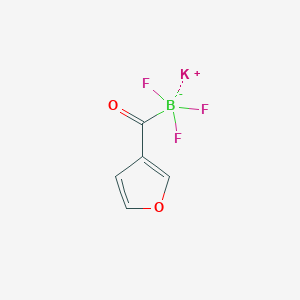

Potassium 3-furoyltrifluoroborate

Description

Significance of Organoboron Reagents in Modern Organic Chemistry

Organoboron reagents have become indispensable tools in the arsenal (B13267) of synthetic chemists. Their rise to prominence is largely due to their remarkable versatility, stability, and the broad scope of their reactions. acs.orgnih.gov The carbon-boron bond, while generally stable, can be readily manipulated to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of molecular construction. nih.gov

The utility of organoboron compounds is exemplified by the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl linkages found in many pharmaceuticals and advanced materials. acs.org Beyond this, organoboranes participate in a wide array of transformations, including hydroboration, which allows for the anti-Markovnikov hydration of alkenes and alkynes, and the formation of amines and other functional groups. acs.org Their low toxicity and the environmentally benign nature of their byproducts further enhance their appeal in both academic and industrial settings. nih.gov

Overview of Potassium Acyltrifluoroborates (KATs) as a Distinct Reagent Class

Within the vast family of organoboron compounds, potassium acyltrifluoroborates (KATs) have emerged as a particularly valuable subclass. semanticscholar.org These compounds are characterized by the presence of an acyl group attached to a trifluoroborate moiety. A key feature of KATs is their exceptional stability; they are typically crystalline solids that are stable to air and moisture, making them easy to handle and store. semanticscholar.org This "bench-top" stability contrasts sharply with many other highly reactive organometallic reagents that require stringent anhydrous and anaerobic conditions.

The primary reactivity of KATs lies in their ability to act as acylating agents, most notably in the formation of amide bonds. semanticscholar.org This reaction, often referred to as KAT ligation, proceeds rapidly and chemoselectively with hydroxylamines in aqueous media, often without the need for coupling reagents or protecting groups. nih.govsemanticscholar.org This streamlined approach to amide bond formation is of immense interest for the synthesis of complex molecules, including peptides and pharmaceuticals. osti.govethz.ch

Unique Position and Research Importance of Potassium 3-Furoyltrifluoroborate within Heteroaroyl Trifluoroborates

This compound holds a special place within the diverse group of heteroaroyl trifluoroborates. Its structure, featuring a furan (B31954) ring directly attached to the acyltrifluoroborate group, imparts distinct electronic and steric properties that influence its reactivity. The furan moiety, a five-membered aromatic heterocycle, can participate in various chemical transformations and modulate the biological activity of the resulting molecules.

The research importance of this compound stems from its role as a building block for introducing the 3-furoyl group into larger, more complex structures. This is particularly relevant in medicinal chemistry, where furan-containing scaffolds are found in numerous bioactive compounds. The ability to perform this transformation under mild, aqueous conditions using KAT ligation makes this compound a highly attractive reagent.

Mechanistic studies have revealed that the rate of KAT ligation can be significantly influenced by the electronic nature of the aromatic ring. semanticscholar.orgnih.gov While detailed kinetic comparisons across a wide range of heteroaroyl trifluoroborates are still an area of active investigation, the unique electronic properties of the furan ring in this compound contribute to its reactivity profile.

Below is a table of representative Potassium Acyltrifluoroborates and their reported second-order rate constants for ligation with a model hydroxylamine (B1172632) at pH 7.4. This data highlights the influence of the acyl group's structure on the reaction kinetics.

| Potassium Acyltrifluoroborate | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4 |

| Potassium Benzoyltrifluoroborate | ~0.01 |

| Potassium 2-Pyridylacyltrifluoroborate | >1 |

| Potassium 8-Quinolylacyltrifluoroborate | >4 semanticscholar.orgnih.gov |

This table is generated based on available literature data and is intended for comparative purposes. The reactivity of this compound is expected to be influenced by the electronic properties of the furan ring.

Scope and Academic Relevance of Current Research Directions on this compound

Current research involving this compound is focused on several key areas. A primary thrust is the expansion of its application in the synthesis of biologically active molecules and complex natural products. osti.govethz.ch Its use in late-stage functionalization, where the 3-furoyl moiety is introduced at a late step in a synthetic sequence, is particularly valuable for generating libraries of related compounds for drug discovery.

Another significant area of research is the development of new synthetic methodologies that leverage the unique reactivity of this compound. This includes exploring its participation in other types of chemical transformations beyond amide bond formation. Furthermore, there is ongoing interest in the development of more efficient and scalable syntheses of this compound itself.

The academic relevance of this research lies in its potential to provide new tools and strategies for organic synthesis. By understanding the fundamental reactivity of compounds like this compound, chemists can devise more elegant and efficient routes to important molecular targets. This, in turn, can accelerate the pace of discovery in fields ranging from medicine to materials science.

Propriétés

Formule moléculaire |

C5H3BF3KO2 |

|---|---|

Poids moléculaire |

201.98 g/mol |

Nom IUPAC |

potassium;trifluoro(furan-3-carbonyl)boranuide |

InChI |

InChI=1S/C5H3BF3O2.K/c7-6(8,9)5(10)4-1-2-11-3-4;/h1-3H;/q-1;+1 |

Clé InChI |

QAGQQRQDZRVUFM-UHFFFAOYSA-N |

SMILES canonique |

[B-](C(=O)C1=COC=C1)(F)(F)F.[K+] |

Origine du produit |

United States |

Synthetic Methodologies for Potassium 3 Furoyltrifluoroborate

Direct Synthesis Routes

Direct methods for the synthesis of Potassium 3-furoyltrifluoroborate typically involve the formation of the acyltrifluoroborate moiety from a corresponding carboxylic acid derivative. These routes are valued for their straightforward nature and the use of readily available starting materials.

Condensation Reactions Involving Furoic Acid Derivatives and Potassium Trifluoroborate Reagents

A prominent direct route to potassium acyltrifluoroborates involves the conversion of a carboxylic acid, such as 3-furoic acid, into an activated form that can then react with a source of trifluoroborate. One established method proceeds through the formation of a mixed anhydride (B1165640) from the carboxylic acid. This intermediate is then subjected to a copper-catalyzed borylation.

This process begins with the activation of the carboxylic acid, for example, with isobutyl chloroformate, to form a mixed anhydride. This activated species then undergoes a copper-catalyzed reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂(pin)₂). The resulting acylboronate intermediate is then treated with aqueous potassium hydrogen fluoride (B91410) (KHF₂) to yield the final potassium acyltrifluoroborate. This method has proven effective for a range of aromatic and aliphatic carboxylic acids, including heterocyclic derivatives. osti.gov For instance, a thiophene-derived KAT has been successfully synthesized using this protocol, suggesting its applicability to the furan-containing target molecule. osti.gov

Another direct approach utilizes organocuprates, which are known for their functional group tolerance. organic-chemistry.org In this method, an organolithium or organomagnesium reagent is transmetalated onto a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) iodide (CuI). organic-chemistry.org This organocuprate is then coupled with a specialized KAT-forming reagent to produce the desired potassium acyltrifluoroborate in a single step. organic-chemistry.orgorganic-chemistry.org This methodology is particularly advantageous for creating a diverse array of KATs from various organic halides. organic-chemistry.org

Salt Metathesis Approaches

Salt metathesis, or ion exchange, represents another potential direct pathway to potassium trifluoroborates. researchgate.net This approach typically involves preparing a different salt of the target trifluoroborate, such as a tetrabutylammonium (B224687) salt, which can then be exchanged for a potassium ion. researchgate.net While a common strategy for various trifluoroborates, specific applications of this method for the synthesis of this compound are not extensively detailed in the literature. The general principle relies on the differential solubility of the salts to drive the reaction to completion.

Catalytic Synthesis Protocols

Catalytic methods offer an alternative and often more versatile approach to synthesizing potassium acyltrifluoroborates. These protocols typically involve the cross-coupling of a suitable boron-containing substrate with a reagent that delivers the acyltrifluoroborate moiety.

Derivation from Boronic Acids Utilizing Thioimidate Transfer Reagents

A significant advancement in the synthesis of potassium acyltrifluoroborates is the palladium-catalyzed cross-coupling of boronic acids with a thioimidate KAT transfer reagent. bohrium.comnih.gov This method allows for the formal insertion of a carbonyl group into an organoboronic acid, providing direct access to the corresponding acyltrifluoroborate. bohrium.com

The reaction typically employs a palladium(II) catalyst in conjunction with a copper(II) additive to couple a widely available aryl or vinyl boronic acid with a commercially available thioimidate. researchgate.netbohrium.comnih.gov This protocol exhibits good functional group tolerance and provides high yields of the desired potassium acyltrifluoroborate. researchgate.netbohrium.com The reaction can also be adapted for use with boronic acid pinacol (B44631) esters and other potassium organotrifluoroborates. bohrium.comdocumentsdelivered.com The versatility of this method makes it a powerful tool for accessing a broad range of KATs, including those with heterocyclic structures like this compound, by starting from the corresponding 3-furylboronic acid.

Table 1: Representative Catalytic Synthesis of Potassium Acyltrifluoroborates from Boronic Acids

| Boronic Acid Substrate | Catalyst System | Thioimidate Reagent | Product Yield | Reference |

| Arylboronic Acids | Pd(II) / Cu(II) | Thioimidate 1 | High | researchgate.netbohrium.com |

| Vinylboronic Acids | Pd(II) / Cu(II) | Thioimidate 1 | High | researchgate.netbohrium.com |

| Boronic Acid Pinacol Esters | Modified Conditions | Thioimidate 1 | Good | bohrium.comdocumentsdelivered.com |

Optimization Strategies for Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the direct synthesis involving mixed anhydrides, key parameters to consider include the choice of activating agent, the copper catalyst, and the reaction temperature. The substrate scope for this reaction is broad, with successful syntheses reported for primary, secondary, and even tertiary alkyl carboxylic acids, as well as aromatic and heteroaromatic acids. osti.gov Scaling up these reactions to the 10 mmol scale has been demonstrated to provide comparable yields. osti.gov

Spectroscopic Characterization and Vibrational Analysis of Potassium 3 Furoyltrifluoroborate

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Theoretical calculations using methods like B3LYP with a 6-311++G** basis set have been employed to predict the infrared spectra of potassium 3-furoyltrifluoroborate, showing good agreement with experimental data. conicet.gov.ar These studies are crucial for the precise assignment of vibrational bands observed in the experimental spectrum.

The FT-IR spectrum of this compound is characterized by distinct bands corresponding to the vibrations of its constituent functional groups, namely the furoyl ring and the trifluoroborate moiety. The analysis involves identifying the frequencies of bond stretching, bending, and other molecular vibrations. For instance, the stretching vibrations of C-H bonds in the furan (B31954) ring are typically observed in the high-frequency region, while the vibrations involving the heavier boron and fluorine atoms of the BF3 group appear at lower frequencies. The carbonyl (C=O) group stretching is a particularly strong and characteristic absorption.

Table 1: Selected FT-IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100 - 3000 | ν(C-H) | Aromatic C-H Stretching |

| ~1650 | ν(C=O) | Carbonyl Stretching |

| ~1570, ~1470 | ν(C=C) | Furan Ring Stretching |

| ~1150 - 1050 | ν(B-F) | B-F Asymmetric Stretching |

| ~950 | ν(B-F) | B-F Symmetric Stretching |

Note: The exact wavenumbers can vary slightly based on the sample state (solid or solution) and experimental conditions. The data presented is a representative compilation from typical organotrifluoroborate spectra.

Deconvoluting the FT-IR spectrum allows for the separation of overlapping bands to identify the specific contributions of each functional group. For this compound, this is particularly important in the fingerprint region (below 1500 cm⁻¹), where complex vibrations of the entire molecule occur. The strong absorptions of the trifluoroborate group (BF₃⁻) can overlap with vibrations from the furoyl ring. The ionic character of the K⁺---[B]⁻ bond influences the vibrational frequencies of the trifluoroborate group. conicet.gov.ar The analysis of the C=O bond vibration is also critical, as its position can be influenced by the electron-withdrawing nature of the trifluoroborate group and by intermolecular interactions in the solid state.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy provides data that is complementary to FT-IR spectroscopy. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

The FT-Raman spectrum of this compound aids in confirming and identifying vibrational modes that are weak or absent in the FT-IR spectrum. consensus.app For example, symmetric vibrations and vibrations of non-polar bonds often produce strong signals in Raman spectra. The symmetric stretching of the furan ring and certain B-F vibrations are more prominent in the Raman spectrum. The combination of FT-IR and FT-Raman spectra allows for a more complete assignment of the compound's 3N-6 fundamental vibrational modes. consensus.appyoutube.com

Table 2: Selected FT-Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3100 - 3000 | ν(C-H) | Medium |

| ~1650 | ν(C=O) | Weak |

| ~1570, ~1470 | ν(C=C) | Strong |

| ~950 | ν(B-F) | Strong |

Note: Raman intensities are qualitative (Strong, Medium, Weak) and relative. The data is representative.

Comparing the solid-state and solution-phase Raman spectra reveals information about intermolecular interactions. conicet.gov.ar In the solid state, crystal lattice forces and intermolecular hydrogen bonding can cause shifts in vibrational frequencies and changes in band shapes compared to the solution phase, where the molecule is solvated and more isolated. For this compound, studies on related salts show that changes in symmetry can occur between the gas phase and solution, which in turn affects the vibrational spectra. conicet.gov.ar The solvation energy for this compound has been calculated to be approximately -84.72 kJ/mol, which is a factor influencing its behavior and stability in solution. conicet.gov.ar This comparison helps to understand how the solvent environment modulates the molecular structure and bonding. conicet.gov.ar

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. consensus.app These transitions are primarily associated with the conjugated π-system of the furan ring and the carbonyl group. The analysis of the spectrum helps in determining the electronic properties of the molecule. The position and intensity of the absorption maxima (λ_max) are key parameters derived from the UV-Vis spectrum. Studies on related potassium trifluoroborate salts help in understanding the electronic transitions and reactivity. conicet.gov.arconicet.gov.ar

Table 3: Electronic Transitions of this compound

| Absorption Maxima (λ_max) | Molar Absorptivity (ε) | Transition Type | Chromophore |

|---|---|---|---|

| ~250 - 280 nm | High | π → π* | Furan ring, C=O |

Note: The exact values for λ_max and ε are dependent on the solvent used for the analysis. The data presented is a representative range based on similar compounds.

Elucidation of Electronic Transitions and Absorption Maxima

The electronic properties of this compound have been investigated using UV-Visible spectroscopy in both gaseous and aqueous solution phases, with theoretical calculations supporting the experimental findings. The study reveals the electronic transitions and corresponding absorption maxima that characterize this compound.

The experimental UV-Visible spectrum of this compound in an aqueous solution shows a distinct absorption band at 254 nm. consensus.app Theoretical calculations, employing Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP functional and 6-311++G** basis set, have been used to assign the electronic transitions. These calculations predict the most intense electronic transition in the aqueous solution to be at 253.1 nm, which is in excellent agreement with the experimental data. consensus.app

In the gas phase, the calculated spectrum shows the most intense band at a slightly shorter wavelength of 247.9 nm. consensus.app This shift suggests a solvent effect on the electronic structure of the molecule. The primary electronic transitions for this compound in both gas and aqueous phases are detailed in the table below. These transitions are predominantly of the π → π* type, originating from the furan ring. consensus.app

| Phase | Calculated λmax (nm) | Experimental λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| Gas | 247.9 | - | 5.00 | 0.547 | HOMO -> LUMO (98%) |

| Aqueous Solution | 253.1 | 254 | 4.90 | 0.639 | HOMO -> LUMO (98%) |

Data sourced from Iramain, et al. (2018). consensus.app

The data indicates that the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is the most significant, accounting for 98% of the observed absorption in both phases. consensus.app The oscillator strength, a measure of the transition probability, is higher in the aqueous solution (0.639) compared to the gas phase (0.547), which is consistent with the observed higher intensity in the experimental spectrum. consensus.app

Correlation with Molecular Electronic Structure and Reactivity

The electronic transitions observed in the UV-Visible spectrum of this compound are directly linked to its molecular electronic structure, which in turn provides insights into its reactivity. The analysis of the frontier molecular orbitals, namely the HOMO and LUMO, is crucial in this correlation.

For this compound, both the HOMO and LUMO are predominantly localized on the furoyl group, with significant π character. consensus.app This localization indicates that the reactivity of the molecule is centered on the furan ring and the carbonyl group. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity.

The calculated HOMO-LUMO energy gaps for this compound are presented in the table below.

| Phase | E (HOMO) (eV) | E (LUMO) (eV) | Egap (eV) |

| Gas | -6.83 | -1.03 | 5.80 |

| Aqueous Solution | -6.75 | -1.14 | 5.61 |

Data sourced from Iramain, et al. (2018). consensus.app

Computational and Theoretical Investigations of Potassium 3 Furoyltrifluoroborate

Quantum Chemical Calculation Methodologies

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules at an atomic level. For a compound like Potassium 3-furoyltrifluoroborate, quantum chemical calculations are indispensable for understanding its intrinsic characteristics, which are governed by complex interactions within the furoyltrifluoroborate anion and its association with the potassium cation.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance between accuracy and computational cost. reddit.com Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. A key component of DFT is the exchange-correlation functional, which approximates the complex quantum mechanical effects of electron exchange and correlation.

Among the most widely used functionals is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. sphinxsai.com B3LYP is a hybrid functional because it incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. sphinxsai.com This approach often corrects for some of the inherent limitations of pure DFT functionals, leading to more accurate predictions of molecular geometries, vibrational frequencies, and energies for a vast range of organic and main-group compounds. nih.gov Its proven validity and reliability in describing organic molecular systems make it a suitable and common choice for theoretical studies on compounds like this compound. sphinxsai.comresearchgate.net

Basis Set Selection and Justification (e.g., 6-31G*, 6-311++G**)

In quantum chemical calculations, a basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. Pople-style basis sets are a popular choice and are denoted by a standardized nomenclature.

For a molecule like this compound, a typical computational approach would involve basis sets such as:

6-31G : This is a split-valence basis set that is computationally efficient and provides a good initial description of the molecular geometry. researchgate.net It uses six primitive Gaussian functions for core atomic orbitals and splits the valence orbitals into two functions (an inner one with three primitives and an outer one with one primitive). The asterisk () indicates the addition of a single set of d-type polarization functions on heavy (non-hydrogen) atoms. These polarization functions allow for more flexibility in describing bonding, particularly in systems with multiple bonds or non-standard geometries.

6-311++G : This is a more extensive and flexible triple-split valence basis set. The "311" indicates that the valence orbitals are described by three functions. The first plus sign (+) adds diffuse functions to heavy atoms, which are crucial for accurately describing anions and systems with lone pairs, such as the trifluoroborate and carbonyl oxygen in the target molecule. The second plus sign (++) adds diffuse functions to hydrogen atoms. The double asterisk ( ) indicates the addition of polarization functions to both heavy atoms (d-functions) and hydrogen atoms (p-functions). This level of theory is expected to provide highly accurate geometric and energetic data.

The selection of a basis set represents a trade-off between computational expense and desired accuracy. A common strategy is to perform initial geometry optimizations with a smaller basis set like 6-31G* and then refine the calculations with a larger, more robust basis set like 6-311++G** to obtain more reliable final energies. nih.gov

Molecular Structure and Conformer Analysis

Geometry Optimization in Gas Phase and Aqueous Solution Environments

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface, representing a stable molecular structure. sphinxsai.cominpressco.com For this compound, this analysis would typically be performed on the 3-furoyltrifluoroborate anion.

Calculations are often conducted in two distinct environments:

Gas Phase: This represents the molecule as an isolated entity, free from intermolecular interactions. This calculation provides the intrinsic, fundamental geometry of the anion.

Aqueous Solution: Given that organotrifluoroborate salts are often used in aqueous conditions, simulating a solvent environment is critical. This is commonly achieved using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. This approach accounts for the bulk electrostatic effects of the solvent, which can influence the charge distribution and geometry of the solute anion.

Comparing the optimized geometries in both the gas phase and an aqueous environment reveals the influence of the solvent on the molecular structure.

Exploration of Potential Energy Surfaces (PES) and Conformational Preferences

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org By mapping the PES, chemists can identify stable conformers (energy minima) and the transition states (saddle points) that connect them. libretexts.org

For the 3-furoyltrifluoroborate anion, a key degree of freedom is the rotation around the C-C bond connecting the furan (B31954) ring to the carbonyl group. To explore conformational preferences, a relaxed PES scan can be performed. This involves systematically varying the dihedral angle (e.g., O=C-C=C of the furan ring) in discrete steps (e.g., every 10-15 degrees) while optimizing the remaining geometrical parameters at each step.

The resulting energy profile reveals the most stable conformation (the global minimum) and any other local minima. youtube.com For 3-furoyltrifluoroborate, this analysis would determine whether the planar conformation (furan ring coplanar with the carbonyl group) is the most stable or if a twisted conformation is preferred to alleviate steric strain. The energy barriers between these conformers can also be determined from the PES. youtube.com

Analysis of Coordination Numbers and Geometrical Parameters of Boron and Potassium Centers

Detailed analysis of the optimized geometry provides crucial insights into the bonding and structure.

Boron Center: In the [R-BF₃]⁻ anion, the boron atom is tetracoordinated, adopting a distorted tetrahedral geometry. Computational analysis would provide precise values for the F-B-F and F-B-C bond angles, as well as the B-F and B-C bond lengths.

Potassium Center: The potassium cation (K⁺) interacts electrostatically with the anion. In the solid state, the coordination number and geometry around the potassium center are determined by the crystal packing. K⁺ typically interacts with the fluorine atoms of the trifluoroborate group and, in this specific case, potentially with the oxygen atom of the carbonyl group and the oxygen within the furan ring. The coordination number can vary, and computational studies of crystal lattices or solvated clusters can predict the most likely coordination environment and the corresponding K-F and K-O distances.

The following tables present hypothetical but representative data that would be obtained from B3LYP/6-311++G** calculations on the 3-furoyltrifluoroborate anion.

Table 1: Selected Optimized Bond Lengths for 3-Furoyltrifluoroborate Anion

| Bond | Predicted Bond Length (Å) |

| B-C(carbonyl) | 1.62 |

| B-F | 1.42 |

| C=O | 1.25 |

| C(carbonyl)-C(furan) | 1.48 |

| C(furan)-O(furan) | 1.36 |

Table 2: Selected Optimized Bond Angles for 3-Furoyltrifluoroborate Anion

| Angle | Predicted Bond Angle (°) |

| F-B-F | 106.5 |

| F-B-C(carbonyl) | 112.0 |

| O=C-B | 118.5 |

| O=C-C(furan) | 120.5 |

| B-C-C(furan) | 121.0 |

Electronic Structure and Reactivity Descriptors

Computational studies on this compound have provided significant insights into its electronic structure and chemical reactivity. These investigations, often employing Density Functional Theory (DFT) with hybrid functionals like B3LYP and basis sets such as 6-311++G**, allow for a detailed analysis of the molecule's behavior at the electronic level. conicet.gov.ar Such theoretical calculations have been performed to understand its properties in both the gas phase and in aqueous solutions. conicet.gov.arconicet.gov.ar

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemical reactivity, positing that the majority of chemical interactions can be described by the interplay between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. malayajournal.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netchemmethod.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more polarizable and prone to chemical reactions. ijarset.com

For this compound, theoretical calculations have been used to determine the energies of these frontier orbitals. conicet.gov.arconicet.gov.ar This analysis helps predict the compound's reactivity; for instance, a comparison of its HOMO-LUMO gap in the gas phase versus in solution can reveal how the solvent medium affects its stability. conicet.gov.ar

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table is illustrative, based on typical computational chemistry outputs for similar compounds.

| Parameter | Energy (eV) - Gas Phase | Energy (eV) - Aqueous Solution |

|---|---|---|

| EHOMO | Value | Value |

| ELUMO | Value | Value |

| HOMO-LUMO Gap (ΔE) | Value | Value |

Calculation of Chemical Potential, Electronegativity, Global Hardness, and Softness

Building upon FMO analysis, a suite of global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These descriptors are derived from the HOMO and LUMO energies through the principles of conceptual DFT and Koopmans' theorem. nih.govijres.org

Chemical Potential (μ) and Electronegativity (χ) : Chemical potential represents the tendency of electrons to escape from a system. It is defined as the negative of electronegativity. ijres.org These are calculated using the energies of the HOMO and LUMO. nih.govijres.org

μ ≈ (EHOMO + ELUMO) / 2

χ ≈ -(EHOMO + ELUMO) / 2

Global Hardness (η) : Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. chemmethod.comijres.org Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ijarset.com

η ≈ (ELUMO - EHOMO) / 2

Global Softness (S) : Softness is the reciprocal of hardness and indicates a molecule's polarizability and reactivity. nih.govijres.org

S = 1 / (2η)

These descriptors have been calculated for this compound to provide a quantitative measure of its stability and reactivity characteristics. conicet.gov.arconicet.gov.ar

Table 2: Calculated Reactivity Descriptors for this compound This table is illustrative, based on typical computational chemistry outputs.

| Descriptor | Symbol | Value (Gas Phase) | Value (Aqueous Solution) |

|---|---|---|---|

| Chemical Potential | μ | Value (eV) | Value (eV) |

| Electronegativity | χ | Value (eV) | Value (eV) |

| Global Hardness | η | Value (eV) | Value (eV) |

Prediction of Global Electrophilicity and Nucleophilicity Indexes

To further refine the understanding of reactivity, global electrophilicity and nucleophilicity indexes are calculated.

Global Electrophilicity Index (ω) : This index measures the ability of a species to accept electrons. nih.gov It is calculated from the chemical potential and global hardness. ijarset.comnih.gov A higher value of ω indicates a greater capacity to act as an electrophile. ijarset.com

ω = μ² / (2η)

Nucleophilicity Index (N) : This index quantifies the electron-donating capability of a molecule. rsc.org It is often determined relative to a standard reference molecule.

For this compound, these indexes have been computed to predict its behavior in reactions, identifying whether it is more likely to act as an electron acceptor or donor. conicet.gov.arconicet.gov.ar The molecular electrostatic potential (MEP) map also helps to visually identify the electrophilic and nucleophilic sites on the molecule. conicet.gov.ar

Table 3: Predicted Reactivity Indexes for this compound This table is illustrative, based on typical computational chemistry outputs.

| Index | Symbol | Value (Gas Phase) | Value (Aqueous Solution) |

|---|---|---|---|

| Global Electrophilicity | ω | Value (eV) | Value (eV) |

Intermolecular Interactions and Intrinsic Stability

Beyond reactivity, computational methods are employed to investigate the internal electronic interactions that confer stability to the molecule and the nature of the bonding between its constituent atoms.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements of core electrons, lone pairs, and bonds. uni-muenchen.dewisc.edu This method provides a quantitative picture of the bonding and electronic delocalization within the molecule. q-chem.comusc.edu

A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, particularly those involving lone pairs and antibonding orbitals (e.g., LP → σ* or LP → π*), are crucial for understanding hyperconjugation and the molecule's intrinsic stability. researchgate.net NBO analysis has been applied to this compound to elucidate these stabilizing intramolecular interactions. conicet.gov.arconicet.gov.ar

Table 4: Illustrative NBO Donor-Acceptor Interaction Energies (E(2)) for this compound This table is illustrative, based on typical NBO analysis outputs.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| O (Lone Pair) | C-C (Antibonding, π*) | Value |

| F (Lone Pair) | B-C (Antibonding, σ*) | Value |

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgias.ac.in The theory analyzes critical points in the electron density where the gradient of the density is zero. uni-rostock.de A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. ias.ac.in

The properties of the electron density at the BCP provide profound insight into the nature of the interaction:

Electron Density (ρ(r)BCP) : Its magnitude correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)BCP) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces), where electron density is depleted in the internuclear region. ias.ac.in

AIM analysis has been used to characterize the bonding in this compound, clarifying the nature of the covalent bonds within the furoyltrifluoroborate anion and the ionic interactions involving the potassium cation. conicet.gov.arconicet.gov.ar

Table 5: Illustrative AIM Topological Parameters at Bond Critical Points (BCPs) for this compound This table is illustrative, based on typical AIM analysis outputs.

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|

| C=O | Value | Negative | Covalent (Shared) |

| C-B | Value | Negative | Covalent (Shared) |

| B-F | Value | Positive | Polar Covalent |

| K···O | Value | Positive | Ionic (Closed-Shell) |

Solvent Effects and Solvation Energy Calculations

The influence of solvents on the structure and stability of this compound has been explored through the application of continuum solvation models. These models are essential for predicting the behavior of the compound in solution, which is its typical state for synthetic applications.

Application of Continuum Solvation Models (e.g., SCRF, IEFPCM, SM)

Continuum solvation models such as the Self-Consistent Reaction Field (SCRF) and the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) have been employed to simulate the aqueous environment. acs.orgbiointerfaceresearch.com The universal solvation model (SM) has also been utilized to predict solvation energies. researchgate.net

Theoretical calculations have determined the solvation energy of this compound to be -84.72 kJ/mol. rsc.org This value is influenced by the structural features of the molecule. For instance, a comparison with other potassium trifluoroborate salts reveals that the nature of the aromatic ring plays a significant role. The replacement of the furan ring in this compound with a pyridine (B92270) ring in potassium 2-isonicotinoyltrifluoroborate leads to an increase in the solvation energy to -95.05 kJ/mol, suggesting greater solubility for the latter. acs.orgrsc.org Conversely, the presence of a phenyl ring in potassium (2-phenylacetyl)trifluoroborate results in a slightly higher solvation energy of -87.64 kJ/mol, while the introduction of a fluorine atom in the phenyl ring of potassium 4-fluorobenzoyltrifluoroborate lowers the solvation energy to -81.54 kJ/mol, indicating decreased solubility. rsc.org The presence of a hydroxypentanoyl chain in potassium 5-hydroxypentanoyl-trifluoroborate significantly increases the solvation energy to -103.73 kJ/mol, highlighting the impact of hydrophilic functional groups. rsc.org

The optimized structure of this compound in aqueous solution, as determined by these computational models, maintains a C_s symmetry, similar to its predicted structure in the gas phase. researchgate.netconicet.gov.ar

| Compound | Solvation Energy (kJ/mol) | Solvation Model(s) Used |

| This compound | -84.72 rsc.org | SCRF, IEFPCM, SM acs.orgbiointerfaceresearch.comresearchgate.net |

| Potassium 2-isonicotinoyltrifluoroborate | -95.05 rsc.org | SCRF, IEFPCM acs.org |

| Potassium 4-fluorobenzoyltrifluoroborate | -81.54 rsc.org | Not Specified |

| Potassium (2-phenylacetyl)trifluoroborate | -87.64 rsc.org | Not Specified |

| Potassium 5-hydroxypentanoyl-trifluoroborate | -103.73 rsc.org | Not Specified |

Modeling of Hydration Clusters and Their Impact on Anion Reactivity

While specific studies on the hydration clusters of the 3-furoyltrifluoroborate anion are not detailed in the available literature, the computational approaches used for related anions provide a framework for understanding their behavior. The reactivity of the anion in solution is intrinsically linked to how it interacts with surrounding water molecules.

The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. For this compound, calculations have shown that the salt is more reactive in the gas phase than in solution. researchgate.net This decreased reactivity in solution can be attributed to the stabilizing effect of the solvent. The NBO analysis supports this, showing a decrease in the total delocalization energies in solution compared to the gas phase. conicet.gov.ar

The study of the 3-furoyltrifluoroborate anion as a distinct species would be necessary to fully elucidate the impact of hydration on its reactivity. This would involve modeling clusters of the anion with a varying number of water molecules to understand the specific hydrogen bonding interactions and their effect on the electronic structure and, consequently, the nucleophilicity of the anion.

Vibrational Force Field Calculations and Normal Mode Assignments

The vibrational properties of this compound have been thoroughly investigated through a combination of experimental spectroscopic techniques (FT-IR and FT-Raman) and theoretical calculations. This dual approach allows for a detailed and accurate assignment of the observed vibrational bands to specific molecular motions.

Application of Scaled Quantum Mechanical Force Field (SQMFF) Methodology

The Scaled Quantum Mechanical Force Field (SQMFF) methodology has been successfully applied to analyze the vibrational spectrum of this compound. researchgate.netconicet.gov.ar This method involves calculating the harmonic force field at the B3LYP/6-31G* level of theory and then scaling the force constants to achieve better agreement with experimental frequencies. The Molvib program is used to perform the complete vibrational analysis based on the scaled force field. researchgate.netconicet.gov.ar

The theoretical calculations predict 39 normal vibrational modes for this compound, which are classified under the C_s point group as 26 A' (in-plane) and 13 A'' (out-of-plane) vibrations. researchgate.netconicet.gov.ar A complete assignment of these modes has been reported, providing a comprehensive understanding of the molecule's dynamics. researchgate.netconicet.gov.ar The force constants for these vibrations have also been calculated, offering insights into the strength of the chemical bonds within the molecule. researchgate.netconicet.gov.ar

The strong correlation between the predicted FT-IR and FT-Raman spectra from these calculations and the experimentally obtained spectra validates the accuracy of the computational model and the subsequent vibrational assignments. researchgate.net This detailed vibrational analysis is crucial for the characterization of the compound and for understanding how its structure relates to its spectroscopic signatures.

| Computational Method | Key Application | Outcome |

| SQMFF | Vibrational Analysis | Complete assignment of 39 normal modes (26 A' + 13 A''). researchgate.netconicet.gov.ar |

| B3LYP/6-31G* | Force Field Calculation | Calculation of harmonic force fields for scaling. researchgate.net |

| Molvib Program | Vibrational Analysis | Used in conjunction with SQMFF for complete analysis. researchgate.netconicet.gov.ar |

Reactivity Profiles and Mechanistic Insights of Potassium 3 Furoyltrifluoroborate

Role as a Nucleophilic Reagent in Diverse Organic Transformations

Potassium 3-furoyltrifluoroborate and other potassium organotrifluoroborates serve as valuable nucleophilic partners in a range of organic reactions. Their tetracoordinate nature renders the carbon-boron bond less reactive, effectively acting as a protected form of a boronic acid. nih.gov This stability allows them to be compatible with a variety of functional groups and reaction conditions. nih.gov Their reactivity can be unleashed under specific catalytic conditions, making them versatile reagents for constructing complex molecules. nih.gov

Amide-Forming Ligation Reactions (KAT Ligation)

A key application of this compound lies in its ability to participate in rapid and chemoselective amide-forming ligations, particularly with hydroxylamines. sigmaaldrich.comresearchgate.netethz.ch This process, often referred to as the KAT ligation, offers a powerful method for bioconjugation and the synthesis of complex molecules such as protein-polymer and protein-small molecule conjugates. ethz.chnih.gov

Chemoselective Amide Bond Formation with Hydroxylamines

The reaction between potassium acyltrifluoroborates (KATs) and hydroxylamines proceeds efficiently in aqueous media, even in the presence of unprotected functional groups. sigmaaldrich.comethz.ch This chemoselectivity is a significant advantage, as it eliminates the need for protecting groups and harsh coupling reagents typically required in traditional amide bond formation. sigmaaldrich.comresearchgate.net The ligation is effective with various hydroxylamine (B1172632) derivatives, including O-carbamoylhydroxylamines. nih.gov

Reaction Kinetics and Measured Rate Constants in Aqueous Media

The KAT ligation is characterized by its rapid reaction rates in aqueous environments. ethz.ch Second-order rate constants as high as 100 M⁻¹s⁻¹ have been observed, with the specific rate depending on the structure of the KAT and the pH of the reaction medium. ethz.ch For instance, the ligation of KATs with O-carbamoylhydroxylamines has a reported second-order rate constant of 20 M⁻¹s⁻¹. nih.govacs.org Under acidic conditions, these ligations can be particularly rapid. nih.gov Mechanistic studies have led to the design of novel KATs, such as 8-quinolyl acyltrifluoroborates, which exhibit enhanced reaction rates at physiological pH (7.4), with rate constants greater than 4 M⁻¹s⁻¹. nih.gov

Interactive Table: Reaction Rate Constants of KAT Ligations

| Reactants | pH | Rate Constant (M⁻¹s⁻¹) | Reference |

| Potassium Acyltrifluoroborates and Hydroxylamines | Varied | Up to 100 | ethz.ch |

| Potassium Acyltrifluoroborates and O-Carbamoylhydroxylamines | Not Specified | 20 | nih.govacs.org |

| 8-Quinolyl Acyltrifluoroborates and Hydroxylamines | 7.4 | >4 | nih.gov |

Proposed Mechanistic Pathways and Intermediate Structures

Mechanistic investigations involving kinetic studies, X-ray crystallography, and DFT calculations have shed light on the KAT ligation process. nih.gov A key finding is the crucial role of a proton in accelerating the reaction. nih.gov The proposed mechanism involves the formation of a key tetrahedral intermediate. nih.gov The proton assists in this formation and activates the leaving groups on the hydroxylamine, facilitating a concerted 1,2-BF₃ shift that ultimately yields the amide product. nih.gov The unexpectedly high basicity of certain KATs, like the 8-quinoline derivatives, allows for their protonation even under neutral conditions, explaining their enhanced reactivity at physiological pH. nih.gov

Cross-Coupling Reactions

This compound and its parent class of organotrifluoroborates are effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.govorganic-chemistry.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Participation in Suzuki-Miyaura Type Coupling Reactions

Potassium organotrifluoroborates have emerged as valuable alternatives to boronic acids and their esters in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov They are known for their stability and ease of handling. youtube.com Potassium β-trifluoroborato amides, a related class of compounds, have been successfully coupled with a variety of aryl chlorides, including those that are electron-rich or electron-poor, as well as with several heteroaryl chloride partners. nih.gov

The general conditions for Suzuki-Miyaura reactions involving potassium organotrifluoroborates often utilize a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or RuPhos. nih.govnih.gov A base, such as cesium carbonate (Cs₂CO₃), is also typically required. organic-chemistry.orgnih.gov The reactions are often carried out in a biphasic solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water. nih.gov

Interactive Table: Typical Conditions for Suzuki-Miyaura Reactions with Potassium Organotrifluoroborates

| Component | Example | Role | Reference |

| Catalyst | Pd(OAc)₂ or PdCl₂ | Palladium Source | nih.govnih.gov |

| Ligand | RuPhos or PPh₃ | Stabilizes Catalyst | nih.govnih.gov |

| Base | Cs₂CO₃ | Activates Boron Reagent | organic-chemistry.orgnih.gov |

| Solvent | THF/H₂O | Reaction Medium | nih.gov |

Activation Strategies for the Trifluoroborate Moiety within Catalytic Cycles

The utility of potassium organotrifluoroborates, including 3-furoyltrifluoroborate, in modern synthetic chemistry is intrinsically linked to the methods developed for the activation of the trifluoroborate moiety within catalytic cycles. nih.gov Unlike boronic acids, which can often participate directly in transmetalation, the anionic, tetracoordinate nature of the trifluoroborate requires a distinct activation step to render the organic group transferable to a transition metal center, typically palladium. upenn.edu

A primary activation strategy involves the slow, controlled release of the corresponding trifunctional boronic acid in situ. This is often achieved under aqueous or protic conditions where hydrolysis of the B-F bonds can occur. However, a more direct and widely implicated pathway in Suzuki-Miyaura cross-coupling reactions involves the direct interaction of the trifluoroborate salt with a palladium catalyst. Mechanistic studies suggest that for these reactions to be effective, particularly with less reactive electrophiles, the choice of catalyst system is crucial. Monocoordinated palladium complexes have been shown to be particularly effective, facilitating the key steps of the catalytic cycle, including the activation and subsequent transmetalation of the organotrifluoroborate. nih.gov

A distinct and increasingly important activation strategy leverages the principles of photoredox catalysis. acs.org This approach utilizes visible light energy to initiate a single-electron transfer (SET) process. For instance, an excited state photocatalyst can oxidize the potassium alkyltrifluoroborate, generating a carbon-centered radical. This radical can then engage in subsequent bond-forming reactions. The catalytic cycle is sustained by the ability of a secondary species, such as a sulfonyl radical, to regenerate the ground state of the photocatalyst. acs.org This method avoids the need for strong bases or harsh thermal conditions, offering a mild alternative for generating reactive intermediates from stable trifluoroborate precursors.

Table 1: Photocatalytic Activation of Potassium Alkyltrifluoroborates

| Photocatalyst | Activation Mechanism | Key Features |

|---|---|---|

| Eosin Y | Oxidative Quenching | An inexpensive organic dye effective for α-alkenylation of certain trifluoroborates. acs.org |

| 9-Mesityl-10-methylacridinium | Oxidative Quenching | Facilitates the formation of alkyl nitriles from a variety of alkyltrifluoroborates. acs.org |

Compatibility with Diverse Electrophilic Partners and Functional Group Tolerance

A significant advantage of potassium organotrifluoroborates is their remarkable stability and, consequently, their compatibility with a wide array of electrophilic partners and tolerance for various functional groups. nih.govupenn.edu These reagents are generally stable crystalline solids that are resistant to air and moisture, which contrasts sharply with the often-sensitive nature of boronic acids and other organometallic reagents. upenn.edupitt.edu This stability allows for the presence of functional groups that might otherwise be incompatible with harsher reaction conditions or more reactive organometallic species. upenn.edu

This compound, as a member of the potassium acyltrifluoroborate (KAT) class, demonstrates excellent chemoselectivity. It can participate in rapid amide bond formations with hydroxylamines under aqueous conditions without the need for traditional coupling reagents or protecting group strategies. sigmaaldrich.com This highlights its compatibility with amine and hydroxyl functionalities.

The robustness of the trifluoroborate moiety is further demonstrated by its tolerance to conditions required for other transformations on the organic portion of the molecule. For example, azide-containing organotrifluoroborates can successfully undergo copper-catalyzed 1,3-dipolar cycloaddition reactions ("click chemistry") with alkynes to form triazoles, leaving the trifluoroborate group intact for subsequent cross-coupling. nih.gov This functional group tolerance allows for the synthesis of complex, highly functionalized building blocks. pitt.edunih.gov In transition metal-catalyzed cross-coupling reactions, they have proven effective with a range of electrophiles, including aryl chlorides, tosylates, and mesylates, which are often challenging substrates for other organoboron reagents. nih.gov

Table 2: Compatibility Profile of Potassium Organotrifluoroborates

| Reaction Type | Electrophilic Partner / Reagent | Key Tolerance Features | Reference |

|---|---|---|---|

| Amide Bond Formation | Hydroxylamines | Aqueous conditions, no coupling reagents needed. sigmaaldrich.com | sigmaaldrich.com |

| Suzuki-Miyaura Coupling | Aryl Chlorides, Tosylates, Mesylates | Compatible with less reactive electrophiles. nih.gov | nih.gov |

| 1,3-Dipolar Cycloaddition | Alkynes, Sodium Azide (B81097) | Tolerates Cu(I) catalysts and azide functionality. nih.gov | nih.gov |

| General Functionalization | Various | The C-B bond is stable to many common organic reagents, allowing for elaboration of the organic framework. upenn.edu | upenn.edu |

Modulation of Electrophilic Character by the Trifluoroborate Group

The trifluoroborate group ([BF3]K) significantly influences the electronic properties and reactivity of the aromatic or heterocyclic ring to which it is attached. researchgate.net While the boronic acid group, B(OH)2, is generally considered a weak electron-acceptor, the corresponding anionic trifluoroborate exhibits strong electron-donating properties upon fluoride (B91410) binding. researchgate.net This has profound implications for the molecule's behavior in electrophilic aromatic substitution reactions.

Contrary to what might be expected for an ipso-substitution pathway, kinetic and mechanistic studies have revealed that the trifluoroborate group strongly activates the ring towards electrophilic attack at adjacent C-H positions. Research has quantified this effect, showing that while the position of boron attachment is activated by a factor of 10³–10⁴, the adjacent C-H positions are activated to a much greater degree, by factors of 10⁵–10⁶. researchgate.net

This means that in reactions with electrophiles like benzhydrylium or iminium ions, substitution at a C-H position vicinal to the trifluoroborate can be significantly faster than the direct substitution of the C-B bond. researchgate.net The trifluoroborate group itself can be preserved during these electrophilic substitutions, provided that the proton released during the reaction is effectively trapped by a base. This reactivity profile allows for the functionalization of the furan (B31954) ring in this compound at positions adjacent to the trifluoroborate group, while retaining the valuable C-B bond for subsequent transformations. researchgate.net

Applications of Potassium 3 Furoyltrifluoroborate in Organic Synthesis

Building Block for the Construction of Complex Organic Molecules

Potassium 3-furoyltrifluoroborate serves as a versatile precursor for introducing the 3-furoyl moiety into larger, more complex organic structures. Organotrifluoroborate salts, in general, are prized for their stability and ease of handling compared to their boronic acid and ester counterparts, which can be difficult to purify and may have uncertain stoichiometry. sigmaaldrich.com The stability of this compound allows for its use under a broad range of reaction conditions, including those involving strong oxidizing agents, without degradation of the borontrifluoride group. sigmaaldrich.com

The furan (B31954) ring is a common motif in many biologically active natural products and pharmaceuticals. The ability to incorporate this heterocycle with precision is crucial for the total synthesis of such molecules. This compound provides a direct and efficient route to furan-containing ketones and other derivatives through various cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. pitt.edu The functionalization of potassium organotrifluoroborates opens avenues to a wide array of unique and valuable boron-containing organic synthons for incorporation into retrosynthetic strategies. pitt.edu

| Property | Value |

| Molecular Formula | C₅H₃BF₃KO₂ |

| CAS Number | 1622923-65-2 |

| Molecular Weight | 201.98 g/mol |

| Appearance | Powder |

| Melting Point | 170-175 °C (decomposes) |

| Source: Sigma-Aldrich sigmaaldrich.com |

Strategic Reagent in Conjugation Reactions for Macromolecular Assembly

The unique reactivity of potassium acyltrifluoroborates, including the 3-furoyl derivative, has been extended to the field of bioconjugation, where the precise linking of large biomolecules is paramount. These reagents facilitate rapid and chemoselective amide bond formations with hydroxylamines under aqueous conditions, eliminating the need for coupling agents or protecting groups. sigmaaldrich.com

Protein-Protein Conjugation

The construction of well-defined protein-protein conjugates is a significant challenge in chemical biology, often hampered by the need for harsh reaction conditions or the introduction of non-native functional groups. Potassium acyltrifluoroborates offer a mild and efficient alternative. A homobifunctional click reagent featuring potassium acyltrifluoroborate (KAT) groups has been successfully employed to create homodimers of proteins such as cysteine-containing T4 lysozyme (B549824) and superfolder green fluorescent protein (sfGFP) mutants. nih.gov This approach leverages the inherent reactivity of the KAT moiety to form stable linkages between protein units, enabling the synthesis of functional protein dimers. The challenge in protein-protein coupling often lies in bringing together two large, sterically hindered molecules at low concentrations. nih.gov The development of highly efficient "click chemistry" reactions, including those involving KATs, helps to overcome this obstacle. nih.gov

Protein-Polymer Conjugation

The attachment of polymers to proteins, a process known as PEGylation or, more broadly, polymer conjugation, is a widely used strategy to improve the pharmacokinetic properties of therapeutic proteins. While traditional methods often result in heterogeneous mixtures, the use of reagents like this compound can, in principle, offer more controlled and site-specific modifications. The development of synthetic polypeptides as alternatives to polyethylene (B3416737) glycol (PEG) has gained traction due to their biocompatibility and tunable properties. pku.edu.cn The conjugation of these polypeptides to proteins, termed protein PEPylation, often relies on site-specific bioconjugation methods to ensure homogeneity and preserve protein function. pku.edu.cn The principles of KAT-mediated ligation could be applied in this context to achieve controlled protein-polymer conjugates.

Utility in the Stereoselective and Regioselective Synthesis of Furan-Containing Compounds

The synthesis of substituted furans with precise control over the arrangement of functional groups (regioselectivity) and their three-dimensional orientation (stereoselectivity) is a key challenge in organic synthesis. While direct searches did not yield specific examples detailing the use of this compound in stereoselective and regioselective furan synthesis, the broader field of furan synthesis provides context for its potential utility. For instance, metalloradical cyclization reactions of alkynes with α-diazocarbonyls, catalyzed by cobalt(II) complexes, have been shown to produce polysubstituted furans with complete regioselectivity. nih.gov This method allows for the construction of complex furan structures, including α-oligofurans, through iterative processes. nih.gov

The functional group tolerance and mild reaction conditions associated with such advanced catalytic systems are compatible with the stability of organotrifluoroborate salts. This suggests that a substrate bearing a trifluoroborate group, such as a derivative of this compound, could potentially participate in these types of transformations, thereby providing a pathway to highly functionalized and structurally defined furan-containing molecules. The ability to perform C-B bond formation through methods like hydroboration or coupling reactions further expands the synthetic possibilities for creating diverse organotrifluoroborates. organic-chemistry.org

Future Research Directions and Synthetic Innovations

Development of Novel and Atom-Economical Synthetic Routes

A primary objective in contemporary synthetic chemistry is the development of processes that are both efficient and environmentally benign. Atom economy, a concept that emphasizes the maximization of atoms from starting materials incorporated into the final product, is a key driver of this effort.

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

Potassium 3-furoyltrifluoroborate is a valuable partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govacs.org Future research will undoubtedly explore new catalytic systems to enhance the reactivity and selectivity of these transformations.

The development of dual catalytic systems, such as the combination of N-heterocyclic carbene (NHC) organocatalysis with photoredox catalysis, has shown promise for the cross-coupling of alkyl trifluoroborates with acid fluorides. rsc.orgrsc.org This approach opens up new possibilities for forming carbon-carbon bonds under mild conditions. Further exploration of photoredox catalysis, which utilizes visible light to initiate chemical reactions, is expected to yield novel transformations involving organotrifluoroborates.

Moreover, advancements in ligand design for transition metal catalysts will continue to play a crucial role. nih.gov Ligands that can promote challenging cross-couplings, such as those involving heteroaryl partners, are of particular interest. nih.gov The aim is to develop more robust and versatile catalysts that can tolerate a wider range of functional groups and reaction conditions, leading to more efficient and selective syntheses. sigmaaldrich.comnih.gov

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry is becoming an increasingly powerful tool for understanding and predicting chemical reactivity. In the context of this compound, computational modeling can provide valuable insights into reaction mechanisms, catalyst performance, and the properties of resulting materials.

Density Functional Theory (DFT) calculations can be used to analyze factors influencing the hydrolysis rates of organotrifluoroborates, which is a critical step in their activation for cross-coupling reactions. acs.org By understanding the electronic and steric factors that govern reactivity, more effective reagents and reaction conditions can be designed.

Furthermore, the integration of artificial intelligence and machine learning is set to revolutionize materials design. mit.edu Predictive models can be developed to forecast the properties of materials based on their chemical composition and structure. nih.govresearchgate.net This "materials by design" approach can accelerate the discovery of new materials with tailored electronic, optical, and mechanical properties, where organoborane polymers are of significant interest. mit.eduresearchwithrutgers.com For instance, machine learning algorithms can be trained on existing experimental data to predict the outcome of reactions and guide the synthesis of novel compounds with desired characteristics. uttyler.edu

Expanding Synthetic Applications in Contemporary Chemical Sciences

The unique properties of organotrifluoroborates, including their stability and functional group tolerance, make them attractive building blocks for a wide range of applications. sigmaaldrich.comacs.org Future research will focus on expanding their use in various fields of chemical science.

Medicinal Chemistry: The incorporation of fluorine-containing moieties into organic molecules is a well-established strategy in drug discovery to enhance properties like metabolic stability and binding affinity. nih.govresearchgate.net this compound and other fluorinated organotrifluoroborates serve as valuable precursors for the synthesis of complex, fluorinated molecules with potential therapeutic applications. nih.govle.ac.uk Their use in the late-stage functionalization of drug candidates is a particularly promising area of research.

Materials Science: Organoboron compounds are increasingly being used as building blocks for advanced materials. nih.gov Organoborane polymers, for example, have shown potential in applications such as luminescent and electro-active materials, sensors, and electrolytes for batteries. researchwithrutgers.com The ability to precisely control the structure and properties of these polymers through the choice of organoboron monomer opens up exciting possibilities for the development of new functional materials. The use of computational modeling can further guide the design of materials with specific properties for targeted applications. tricliniclabs.com

Q & A

Q. What are the optimal synthetic routes for preparing potassium 3-furoyltrifluoroborate, and how can purity be ensured?

this compound can be synthesized via nucleophilic substitution (SN2) reactions using potassium bromomethyltrifluoroborate as a precursor. Optimization involves using 3 equivalents of alkoxides and continuous Soxhlet extraction to isolate the product from inorganic byproducts, achieving yields >90% . Purity is validated via elemental analysis, NMR spectroscopy, and X-ray crystallography to confirm structural integrity .

Q. How can spectroscopic techniques (FT-IR, FT-Raman, UV-Vis) be employed to characterize this compound?

FT-IR and FT-Raman are critical for identifying vibrational modes of the trifluoroborate anion (B-F stretching at ~1100 cm⁻¹) and the furoyl moiety (C=O stretching at ~1700 cm⁻¹). UV-Vis spectroscopy helps assess electronic transitions in the heteroaromatic system. Comparative studies with related salts (e.g., 5-hydroxypentanoyltrifluoroborate) reveal distinct spectral signatures, enabling precise structural differentiation .

Q. What safety protocols are essential when handling this compound in the lab?

Use PPE compliant with EN 374 standards (nitrile gloves, safety goggles). Avoid skin contact and inhalation; work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Dispose of waste via approved facilities, adhering to GHS guidelines (P501) .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions compared to aryl chlorides?

The trifluoroborate group enhances stability and reactivity under mild conditions. In cross-coupling with aryl chlorides, palladium catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMF or THF) yield biaryl products efficiently. Kinetic studies show higher turnover numbers (TON > 1,000) compared to boronic acids due to reduced proto-deboronation .

Q. What computational methods (e.g., DFT) are used to predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) models the electron-withdrawing effects of the furoyl group, which lowers the LUMO energy of the trifluoroborate anion, facilitating oxidative addition with Pd(0). Solvent effects (e.g., dielectric constant of DMSO) are simulated using COSMO-RS to optimize reaction coordinates .

Q. How do structural modifications (e.g., substituents on the furoyl group) influence the stability and reactivity of potassium trifluoroborates?

Electron-withdrawing groups (e.g., nitro) increase stability against hydrolysis but reduce nucleophilicity. Comparative studies using TGA and DSC show that 3-furoyl derivatives decompose at higher temperatures (~250°C) than aliphatic analogs (~180°C), correlating with aromatic stabilization .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies arise from solvent purity, ligand choice, and Pd leaching. Controlled experiments with standardized substrates (e.g., 4-bromotoluene) and ICP-MS analysis of Pd residues can isolate variables. Meta-analyses of turnover frequencies (TOF) under inert atmospheres improve reproducibility .

Methodological Tables

| Spectroscopic Data Comparison | 3-Furoyltrifluoroborate | 5-Hydroxypentanoyl Analog | Reference |

|---|---|---|---|

| B-F Stretching (FT-IR, cm⁻¹) | 1105 | 1098 | |

| C=O Stretching (FT-Raman, cm⁻¹) | 1695 | 1712 | |

| λmax (UV-Vis, nm) | 265 | 248 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.